molecular formula C24H24N4Si B3053926 N,N',N'',N'''-Tetraphenylsilanetetramine CAS No. 5700-43-6

N,N',N'',N'''-Tetraphenylsilanetetramine

Cat. No. B3053926
CAS RN: 5700-43-6
M. Wt: 396.6 g/mol
InChI Key: VOFAMSOGMPDBAX-UHFFFAOYSA-N
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Description

N,N',N'',N'''-Tetraphenylsilanetetramine (TPSTA) is a chemical compound that has been widely used in scientific research due to its unique properties. TPSTA is a tetrahedral molecule that contains four phenyl rings and a silicon atom in the center. This compound is known for its ability to form stable complexes with metal ions, making it an essential tool in various fields of chemistry and biochemistry.

Scientific Research Applications

Enhancing Semiconductor Electrode Properties

In another application, Hilal et al. (2002) explored the use of metalloporphyrin/polysiloxane composites, incorporating N,N',N'',N'''-tetraphenylsilanetetramine-like structures, to modify n-GaAs electrode surfaces. The modification significantly improved the photoelectrochemical efficiency and stability of the electrodes, indicating a promising approach to enhancing semiconductor devices. The n-GaAs/polymer/MnP system showed higher light-to-electricity conversion efficiency and improved stability against degradation, underscoring the material's potential in solar energy conversion and photoelectrochemical applications (Hilal, Masoud, Shakhshir, & Jisrawi, 2002).

Advanced Polymerization Techniques

Furthermore, N,N',N'',N'''-tetraphenylsilanetetramine-related compounds have been utilized in advanced polymerization techniques. Xia and Matyjaszewski (1997) demonstrated the use of multidentate amines, akin to N,N',N'',N'''-tetraphenylsilanetramine, in copper-mediated atom transfer radical polymerization (ATRP) of various monomers. The study highlighted the efficiency of these amines as ligands in ATRP, leading to well-controlled polymerization with linear molecular weight growth and low polydispersities. This research opens new avenues for the synthesis of high-performance polymers with tailored properties for industrial and technological applications (Xia & Matyjaszewski, 1997).

properties

IUPAC Name

N-trianilinosilylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFAMSOGMPDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539862
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5700-43-6
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N'',N'''-Tetraphenylsilanetetramine
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